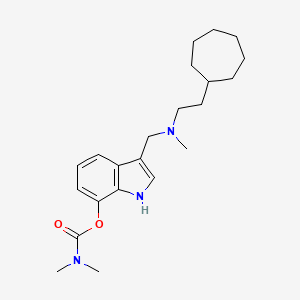
(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Glycosylation: The initial step involves the glycosylation of a protected sugar derivative with a purine base, such as 6-aminopurine, under acidic conditions.
Deprotection: The protected groups on the sugar moiety are then removed using mild acidic or basic conditions to yield the free nucleoside.
Hydroxymethylation: The hydroxymethyl group is introduced at the 2-position through a hydroxymethylation reaction, typically using formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with palladium on carbon as a catalyst.
Substitution: The amino group on the purine base can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of ethylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a versatile intermediate in the development of novel compounds with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It is also employed in the investigation of enzyme-substrate interactions involving nucleoside analogs.
Medicine
In medicine, this compound has shown promise as an antiviral and anticancer agent. It inhibits the replication of certain viruses by interfering with viral DNA synthesis. Additionally, it exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs. It is also employed in the synthesis of diagnostic agents for imaging and detection of nucleic acid-related diseases.
Mechanism of Action
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of DNA and RNA, leading to the inhibition of viral replication and induction of apoptosis in cancer cells. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking the elongation of nucleic acid chains.
Comparison with Similar Compounds
Similar Compounds
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolane-3,4-diol: Lacks the ethynyl group at the 3-position.
(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane: Lacks the hydroxyl group at the 4-position.
(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol-5’-phosphate: Contains an additional phosphate group at the 5’-position.
Uniqueness
The presence of both the ethynyl group at the 3-position and the hydroxymethyl group at the 2-position makes this compound unique. These functional groups contribute to its enhanced biological activity and specificity compared to similar compounds. The ethynyl group increases lipophilicity, improving cellular uptake, while the hydroxymethyl group enhances binding affinity to target enzymes.
Properties
Molecular Formula |
C12H13N5O4 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c1-2-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12?/m1/s1 |
InChI Key |
VVIJADJDBPHCKC-LJLZEHCFSA-N |
Isomeric SMILES |
C#CC1([C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)

![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

